Glutarylcarnitine lithium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

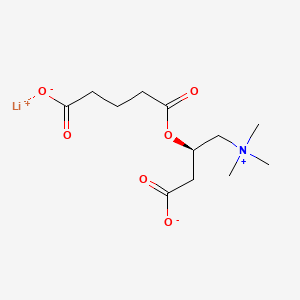

Molecular Formula |

C12H20LiNO6 |

|---|---|

Molecular Weight |

281.3 g/mol |

IUPAC Name |

lithium 5-[(2R)-1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-5-oxopentanoate |

InChI |

InChI=1S/C12H21NO6.Li/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);/q;+1/p-1/t9-;/m1./s1 |

InChI Key |

FVZGWGXKHPPLDO-SBSPUUFOSA-M |

Isomeric SMILES |

[Li+].C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCC(=O)[O-] |

Canonical SMILES |

[Li+].C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Glutarylcarnitine in Glutaric Aciduria Type I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric Aciduria Type I (GA-I), also known as Glutaryl-CoA Dehydrogenase (GCDH) deficiency, is an autosomal recessive neurometabolic disorder.[1][2] It arises from mutations in the GCDH gene, leading to a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase.[2][3] This enzyme plays a crucial role in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[2][4] Its deficiency results in the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), as well as glutarylcarnitine (B602354) (C5DC), in various body fluids and tissues.[2][5][6]

Clinically, GA-I is characterized by a high risk of acute encephalopathic crises, typically occurring between 3 and 36 months of age, often triggered by metabolic stressors such as infections or vaccinations.[1][7] These crises can cause irreversible bilateral striatal injury, leading to a severe dystonic-dyskinetic movement disorder.[1][7] Early diagnosis through newborn screening and prompt initiation of treatment, including a low-lysine diet and carnitine supplementation, can significantly prevent or mitigate the severe neurological damage.[2][6]

Clarification: Glutarylcarnitine Lithium Salt

The term "this compound" as a therapeutic agent in GA-I is not established in scientific literature. However, Glutaryl-L-carnitine lithium salt is a commercially available, high-purity chemical compound.[8][9][10][11][12] Its primary role is as a certified reference material or analytical standard in laboratory settings. Researchers use it for the accurate quantification of glutarylcarnitine in biological samples from patients, which is crucial for the diagnosis and monitoring of GA-I.[11][12] There is no evidence to suggest that the lithium salt of glutarylcarnitine has a distinct physiological or therapeutic role in GA-I compared to the endogenously produced glutarylcarnitine.

While lithium itself has been investigated for its neuroprotective effects in various neurodegenerative disorders by modulating pathways such as GSK-3β and autophagy, its specific application in the treatment of GA-I is not a standard clinical practice.[13][14][15] The neurotoxicity in GA-I is primarily linked to the accumulation of glutaric acid and 3-hydroxyglutaric acid.

The Role of Glutarylcarnitine in GA-I Pathophysiology and Diagnosis

In a healthy individual, the catabolism of lysine, hydroxylysine, and tryptophan proceeds through glutaryl-CoA, which is then converted to crotonyl-CoA by the GCDH enzyme. In GA-I, the deficiency of GCDH leads to an accumulation of glutaryl-CoA in the mitochondria. This excess glutaryl-CoA is then conjugated with L-carnitine (B1674952) to form glutarylcarnitine (C5DC) by carnitine acetyltransferase. This conjugation serves as a detoxification pathway, facilitating the export of the potentially toxic glutaryl moiety from the mitochondria and its subsequent excretion in the urine.

However, this process can lead to a secondary carnitine deficiency, as the body's stores of free carnitine are depleted.[4] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key energy-producing pathway. Therefore, carnitine deficiency can impair energy metabolism, further exacerbating the cellular dysfunction in GA-I. L-carnitine supplementation is a cornerstone of GA-I management, aiming to replenish carnitine stores and enhance the excretion of glutarylcarnitine.[16][17]

Glutarylcarnitine is a primary biomarker for GA-I in newborn screening programs.[7] Its detection in dried blood spots using tandem mass spectrometry (MS/MS) allows for the early identification of affected individuals, often before the onset of clinical symptoms.[7]

Quantitative Data

The following tables summarize quantitative data on glutarylcarnitine levels in GA-I patients and relevant controls.

Table 1: Urinary Glutarylcarnitine Levels in GA-I Patients and Controls

| Group | Number of Subjects | Urinary Glutarylcarnitine (mmol/mol creatinine) | Reference Range (mmol/mol creatinine) |

| GA-I Patients | 14 | 14–522 | <5.2 |

| Controls with Glutaric Aciduria | 54 | Not elevated | <5.2 |

Data from Tortorelli et al., 2005[18][19]

Table 2: Plasma Glutarylcarnitine Levels in GA-I Patients and Controls

| Group | Number of Subjects | Plasma Glutarylcarnitine (µM) | Linearity Range (µM) | Lower Limit of Quantification (µM) |

| GA-I Patients (including low-excretor variant) | 10 | Reliably distinguished from normal controls | 0.025–20 | 0.025 |

| Normal Controls | 29 | N/A | 0.025–20 | 0.025 |

Data from Turgeon et al., 2011[20]

Experimental Protocols

Quantification of Glutarylcarnitine in Urine by Tandem Mass Spectrometry (MS/MS)

This protocol describes a method for the analysis of acylcarnitines, including glutarylcarnitine, in urine.

a. Sample Preparation:

-

Urine samples are collected and stored at -20°C until analysis.

-

An aliquot of urine is diluted with a solution containing internal standards (stable isotope-labeled acylcarnitines).

-

The sample is then subjected to butanolic HCl derivatization to convert the acylcarnitines to their butyl esters.[21]

-

The derivatized sample is dried under nitrogen and reconstituted in the mobile phase for analysis.

b. UPLC-MS/MS Analysis:

-

Chromatography: Ultra-performance liquid chromatography (UPLC) is used to separate the isomeric and isobaric acylcarnitines.[21]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode.[21]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. For butylated glutarylcarnitine (C5DC), a specific transition (e.g., m/z 388 -> 115) is used to differentiate it from interfering isomers like 3-hydroxydecanoylcarnitine (C10-OH).[20]

-

Quantification: The concentration of glutarylcarnitine is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Acylcarnitine Profiling in Dried Blood Spots (DBS) for Newborn Screening

This protocol outlines the standard method for acylcarnitine analysis in DBS.

a. Sample Preparation:

-

A 3 mm punch from the dried blood spot is placed into a well of a 96-well microtiter plate.

-

An extraction solution containing a mixture of stable isotope-labeled internal standards in methanol (B129727) is added to each well.

-

The plate is agitated to facilitate the extraction of acylcarnitines from the blood spot.

-

The supernatant is transferred to a new plate and dried.

-

The residue is derivatized using butanolic HCl.

-

The derivatized sample is dried and reconstituted for analysis.

b. Flow Injection Tandem Mass Spectrometry (FIA-MS/MS):

-

Analysis: The reconstituted sample is directly injected into the mass spectrometer without prior chromatographic separation. This allows for high-throughput analysis.[21]

-

Detection: The mass spectrometer is operated in precursor ion scanning mode or MRM mode to detect the characteristic fragmentation patterns of the butyl-esterified acylcarnitines.

-

Identification: The presence of elevated glutarylcarnitine is indicative of GA-I.

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathway in GA-I.

Caption: Experimental workflow for glutarylcarnitine analysis.

Conclusion

Glutarylcarnitine is a pivotal molecule in the diagnosis and management of Glutaric Aciduria Type I. Its formation represents a key detoxification mechanism for the accumulated glutaryl-CoA, and its measurement in newborn screening programs is essential for the early detection and prevention of devastating neurological damage. While the term "this compound" may be a source of confusion, the lithium salt of glutarylcarnitine serves as a vital analytical standard for accurate laboratory diagnostics. A thorough understanding of the role of glutarylcarnitine, coupled with precise analytical methodologies, is fundamental for researchers and clinicians working to improve the outcomes for individuals with GA-I.

References

- 1. Orphanet: Glutaryl-CoA dehydrogenase deficiency [orpha.net]

- 2. orpha.net [orpha.net]

- 3. Glutaryl-coa dehydrogenase deficiency | About the Disease | GARD [rarediseases.info.nih.gov]

- 4. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]

- 5. WikiGenes - GCDH - glutaryl-CoA dehydrogenase [wikigenes.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Glutaric aciduria type I: from clinical, biochemical and molecular diversity to successful therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Neuroprotective effects of lithium in cultured cells and animal models of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. gov.uk [gov.uk]

- 17. Oxidative damage in glutaric aciduria type I patients and the protective effects of l-carnitine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The urinary excretion of glutarylcarnitine is an informative tool in the biochemical diagnosis of glutaric acidemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. familiasga.com [familiasga.com]

- 20. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Chemical Structure of Glutarylcarnitine Lithium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and analytical characterization of Glutarylcarnitine (B602354) Lithium, a key biomarker in the diagnosis of certain metabolic disorders. This document details the chemical properties, synthesis pathway, and analytical methodologies for the qualitative and quantitative assessment of this compound.

Chemical Structure and Properties

Glutarylcarnitine is a dicarboxylic acylcarnitine that plays a crucial role in cellular metabolism. The lithium salt form is often used as a stable analytical standard.

Chemical Structure:

-

IUPAC Name: (3R)-3-(4-carboxybutanoyloxy)-4-(trimethylazaniumyl)butanoate lithium

-

Molecular Formula: C₁₂H₂₀LiNO₆[1]

-

Molecular Weight: 281.23 g/mol [1]

-

CAS Number: 102636-82-8[2]

Glutarylcarnitine exists as a zwitterion at physiological pH, with a positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group. The lithium salt is formed by the association of a lithium ion with the carboxylate moiety.

| Property | Value | Reference |

| Appearance | White to off-white solid | [2] |

| Purity (TLC) | ≥98.0% | [2] |

| Purity (HPLC) | ≥92.0% (analytical standard) | [3] |

| Optical Activity [α]/D | -20±2° (c = 1 in H₂O) | [2] |

| Solubility | Soluble in water (≥ 100 mg/mL) | [1] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [1] |

Synthesis of Glutarylcarnitine Lithium

The synthesis of this compound is a multi-step process that begins with the acylation of L-carnitine, followed by purification and conversion to the lithium salt.

Synthesis of Glutarylcarnitine (Zwitterion)

A common and efficient method for the synthesis of dicarboxylic acylcarnitines, including glutarylcarnitine, involves the reaction of L-carnitine with a cyclic anhydride (B1165640) in an acidic medium.[4]

Reaction Scheme:

L-Carnitine Hydrochloride + Glutaric Anhydride → Glutarylcarnitine Hydrochloride

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-carnitine hydrochloride (1 equivalent) in trifluoroacetic acid.

-

Addition of Reagent: To the stirred solution, add glutaric anhydride (8 equivalents).[4]

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the trifluoroacetic acid under reduced pressure.

-

Purification: The crude product can be purified by partitioning between water and n-butanol.[4] Alternatively, liquid-liquid partitioning with an isopropanol:hydrochloric acid:heptane solvent system followed by butanol extraction can be employed for high purity.[5]

Conversion to this compound Salt

The zwitterionic glutarylcarnitine is converted to its lithium salt, typically through an ion-exchange chromatography process or by direct titration with a lithium base.

Experimental Protocol (Ion-Exchange):

-

Resin Preparation: A strong cation-exchange resin (e.g., AG 50W-X8) in its hydrogen form is packed into a chromatography column.[6][7]

-

Sample Loading: Dissolve the purified glutarylcarnitine hydrochloride in a suitable solvent (e.g., water/methanol mixture) and load it onto the column.

-

Elution: Elute the column with a solution of lithium hydroxide (B78521) or lithium acetate. The lithium ions will displace the proton of the carboxylic acid and the counter-ion of the quaternary amine, resulting in the formation of the lithium salt.

-

Collection and Lyophilization: Collect the fractions containing the product, as determined by a suitable analytical method (e.g., TLC or LC-MS). Pool the desired fractions and lyophilize to obtain the solid this compound salt.

Biological Significance and Signaling Pathway

Glutarylcarnitine is a critical biomarker for Glutaric Acidemia Type I (GA-I), an inherited metabolic disorder caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase. This enzyme is essential for the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. In GA-I, the accumulation of glutaryl-CoA leads to its conversion to glutarylcarnitine, which is then excreted in the urine.

Analytical Characterization

Accurate and precise quantification of glutarylcarnitine is essential for the diagnosis and monitoring of GA-I. The following are standard analytical methods employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of acylcarnitines in biological matrices due to its high sensitivity and specificity.

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation:

-

To 100 µL of urine, add an internal standard solution (e.g., d3-glutarylcarnitine).

-

Perform butylation by adding 3N butanolic HCl and heating at 60°C for 30 minutes.[8]

-

Dry the sample under a stream of nitrogen.

-

Extract the acylcarnitines using a suitable method like solid-phase extraction or liquid-liquid extraction.

-

Reconstitute the dried extract in the initial mobile phase.[8]

-

-

LC-MS/MS Conditions:

-

Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a C18 or HILIC column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid and ammonium acetate.[9]

-

Ionization: Electrospray Ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for butylated glutarylcarnitine.

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a non-destructive method for the absolute quantification of glutarylcarnitine, often used for the certification of reference materials.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound salt and a certified internal standard (e.g., maleic acid) into an NMR tube.

-

Dissolve the sample in a known volume of a deuterated solvent (e.g., D₂O).

-

-

NMR Acquisition:

-

Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use a calibrated 90° pulse and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing and Quantification:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.

-

Carefully phase and baseline-correct the spectrum.

-

Integrate a well-resolved signal of glutarylcarnitine and a signal from the internal standard.

-

Calculate the concentration of glutarylcarnitine using the following equation:

Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (Wₛₜₔ / V) * Pₛₜₔ

Where:

-

Cₓ = Concentration of glutarylcarnitine

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

W = Weight

-

V = Volume of solvent

-

P = Purity of the standard

-

ₓ = analyte (glutarylcarnitine)

-

ₛₜₔ = internal standard

-

This guide provides a foundational understanding of the synthesis and chemical properties of this compound, equipping researchers and professionals with the necessary knowledge for its application in research and clinical settings.

References

- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. anis.au.dk [anis.au.dk]

- 4. Synthesis of dicarboxylic acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and purification of radioactive fatty acylcarnitines of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inac2021.aben.com.br [inac2021.aben.com.br]

- 7. tsijournals.com [tsijournals.com]

- 8. Characterising the urinary acylcarnitine and amino acid profiles of HIV/TB co-infection, using LC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Glutarylcarnitine as a Biomarker for Inborn Errors of Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of glutarylcarnitine (B602354) (C5DC) as a critical biomarker for the diagnosis and monitoring of inborn errors of metabolism, with a primary focus on Glutaric Aciduria Type I (GA-1). This document outlines the biochemical basis for its use, detailed experimental protocols for its quantification, comprehensive data on its levels in affected and unaffected individuals, and visual representations of the relevant metabolic pathways and diagnostic workflows.

Introduction to Glutarylcarnitine and Glutaric Aciduria Type I

Glutaric Aciduria Type I (GA-1) is an autosomal recessive neurometabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme plays a crucial role in the catabolic pathways of lysine (B10760008), hydroxylysine, and tryptophan.[1][2][3] A defect in GCDH leads to the accumulation of upstream metabolites, primarily glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutaryl-CoA.[1][3][4][5] The body attempts to detoxify the accumulating glutaryl-CoA by conjugating it with carnitine to form glutarylcarnitine, which is then excreted in the urine.[5] This makes glutarylcarnitine a key biomarker for the detection of GA-1.[1][6]

Newborn screening programs widely utilize the measurement of glutarylcarnitine in dried blood spots (DBS) to presumptively identify infants with GA-1.[1][4][7] However, the diagnosis can be complex, as some individuals with GA-1, known as "low excretors," may have normal or only slightly elevated levels of glutaric acid in urine and glutarylcarnitine in plasma.[4][6] In these cases, urinary glutarylcarnitine has been shown to be a more sensitive and specific marker.[6]

Quantitative Data on Glutarylcarnitine and Related Metabolites

The following tables summarize the quantitative data for glutarylcarnitine and other relevant metabolites in individuals with GA-1 compared to control populations. These values are critical for the interpretation of screening and diagnostic test results.

Table 1: Urinary Metabolite Concentrations in GA-1 Patients and Controls

| Metabolite | GA-1 Patients (mmol/mol creatinine) | Control Subjects (mmol/mol creatinine) |

| Glutarylcarnitine | 14 - 522 | < 5.2 |

| Glutaric Acid | 16 - 7509 (in some cases, not significantly elevated) | < 15 |

| 3-Hydroxyglutaric Acid | Significantly elevated | Not typically detectable |

Data sourced from a study of 14 GA-1 patients and 54 control subjects with glutaric aciduria from other causes.[6]

Table 2: Plasma/Serum Glutarylcarnitine Concentrations

| Population | Plasma/Serum Glutarylcarnitine Concentration | Notes |

| GA-1 Patients | Often elevated, but can be normal in a significant subset of patients. | Plasma glutarylcarnitine is considered an unreliable standalone marker for GA-1.[6] |

| Healthy Controls | Within the normal reference range. | The specific reference range can vary by laboratory. |

Table 3: Dried Blood Spot Glutarylcarnitine Cut-off Values for Newborn Screening

| Study/Region | Initial Cut-off Value (µM) | Revised Cut-off Value (µM) | Recall Rate |

| Taiwan (Aug 2001 - Feb 2005) | > 0.13 | - | 0.02% |

| Taiwan (Feb 2005 - Aug 2006) | > 0.22 | - | 0.01% |

Data from a Taiwanese newborn screening program.[7] Cut-off values are subject to change and should be established and validated by individual screening programs.

Experimental Protocols for Glutarylcarnitine Quantification

The accurate quantification of glutarylcarnitine is essential for the diagnosis and management of GA-1. The most common analytical method is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS) for improved specificity.

Analysis of Acylcarnitines from Dried Blood Spots (DBS)

This protocol is a generalized procedure based on common practices in newborn screening laboratories.

-

Sample Preparation:

-

A 3.2 mm or 1/8 inch disc is punched from the dried blood spot into a microcentrifuge tube or a well of a microplate.[8]

-

An extraction solution containing methanol (B129727) and stable isotope-labeled internal standards (e.g., from Cambridge Isotope Laboratories) is added to each sample.[8][9]

-

The samples are agitated (e.g., shaken on a rocker) for a specified time (e.g., 30 minutes) at room temperature to allow for the extraction of acylcarnitines.[8]

-

-

Derivatization (Butylation):

-

The extract is filtered or centrifuged to remove debris.[8]

-

The supernatant is dried under a stream of nitrogen or in a heated block (e.g., 60°C).[8]

-

A solution of butanolic-HCl is added to the dried extract, and the mixture is heated (e.g., at 60°C for 30 minutes) to convert the acylcarnitines to their butyl esters.[8][10] This derivatization step improves the analytical sensitivity and specificity for certain acylcarnitines.

-

The derivatized sample is dried again and then reconstituted in a solvent suitable for injection into the LC-MS/MS system (e.g., 80:20 methanol:water).[8]

-

-

LC-MS/MS Analysis:

-

Chromatography: While flow injection analysis (FIA) without chromatographic separation is used for high-throughput screening, LC is employed for confirmatory testing to separate isomers.[10][11][12] A C18 or HILIC column can be used with a gradient elution of mobile phases such as acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate.[9]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The analysis is performed using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine butyl ester.[8][9] For butylated glutarylcarnitine, a specific ion pair of m/z 388 -> 115 can be used to differentiate it from its isomer 3-hydroxydecanoylcarnitine.[11][12]

-

Analysis of Glutarylcarnitine in Urine

This protocol is based on a validated method for the selective and accurate quantification of urinary acylcarnitines.[13]

-

Sample Preparation:

-

Urine samples are centrifuged to remove particulate matter.

-

An aliquot of the urine is mixed with an internal standard solution.

-

Solid-Phase Extraction (SPE): The sample is loaded onto a strong cation-exchange SPE cartridge to isolate the acylcarnitines.[13] The cartridge is washed, and the acylcarnitines are eluted.

-

-

Derivatization:

-

The eluate is dried.

-

The dried residue is derivatized with pentafluorophenacyl trifluoromethanesulfonate.[13]

-

-

UHPLC-MS/MS Analysis:

-

Chromatography: The derivatized acylcarnitines are separated on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a reversed-phase column.[13]

-

Mass Spectrometry: Detection is achieved by tandem mass spectrometry using electrospray ionization and multiple reaction monitoring.[13] A multi-point calibration curve is used for accurate quantification.[13]

-

Visualizing Metabolic Pathways and Diagnostic Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and logical workflows relevant to glutarylcarnitine and GA-1.

Lysine and Tryptophan Degradation Pathway

Caption: Simplified metabolic pathway of lysine and tryptophan degradation.

Experimental Workflow for DBS Analysis

Caption: Workflow for glutarylcarnitine analysis from dried blood spots.

Diagnostic Logic for Glutaric Aciduria Type I

References

- 1. genomicseducation.hee.nhs.uk [genomicseducation.hee.nhs.uk]

- 2. Glutaric acidemia type I | Newborn Screening [newbornscreening.hrsa.gov]

- 3. jpedres.org [jpedres.org]

- 4. mdpi.com [mdpi.com]

- 5. register.awmf.org [register.awmf.org]

- 6. The urinary excretion of glutarylcarnitine is an informative tool in the biochemical diagnosis of glutaric acidemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

Introduction: The Imperative for Early Detection of Glutaric Aciduria Type 1

An In-depth Technical Guide: The Discovery and History of Glutarylcarnitine (B602354) in Metabolic Screening

Glutaric Aciduria Type 1 (GA-1) is a rare, autosomal recessive inherited disorder of metabolism that, if untreated, can lead to severe and irreversible neurological damage.[1][2][3] It is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), which plays a crucial role in the catabolic pathways of L-lysine (B1673455), L-hydroxylysine, and L-tryptophan.[1][2][4] This enzymatic block leads to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[1][4][5] Affected infants often appear healthy at birth but are at high risk of developing acute encephalopathic crises, typically between 3 and 36 months of age, often triggered by catabolic stress from common illnesses or vaccinations.[3][6] These crises cause striatal injury, resulting in a complex and debilitating movement disorder, predominantly dystonia.[1][2] The recognition that early diagnosis and subsequent metabolic management—consisting of a low-lysine diet and L-carnitine supplementation—could prevent these devastating outcomes spurred the search for a reliable biomarker for newborn screening.[4][7]

A Paradigm Shift in Newborn Screening: The Advent of Tandem Mass Spectrometry

Newborn screening began in the early 1960s with Dr. Robert Guthrie's development of the bacterial inhibition assay for phenylketonuria (PKU), a test that became a hallmark of public health programs.[8] However, this "one test, one disease" approach was limited. The revolution in screening came with the application of tandem mass spectrometry (MS/MS) in the 1990s.[8][9][10] This powerful technology enabled the simultaneous analysis of multiple metabolites from a single dried blood spot (DBS), paving the way for expanded newborn screening.[9][11]

Pioneering work by researchers at Duke University, notably Dr. David Millington and Dr. Donald Chace, was instrumental in this transition.[8] Inspired by clinical cases where early intervention saved children from near-certain death, they developed methods to analyze amino acids and acylcarnitines using MS/MS.[8][11] Their research provided the first front-line diagnostic test using this technology, fundamentally changing the landscape of newborn screening from a singular focus to a comprehensive metabolic profile.[8][11][12] The first U.S. state to officially mandate the MS/MS method was North Carolina in 1998, setting a new standard for public health.[11]

Glutarylcarnitine (C5-DC): The Definitive Biomarker for GA-1

Within the panel of acylcarnitines analyzed by MS/MS, glutarylcarnitine (identified as C5-DC for dicarboxylic acylcarnitine) emerged as the key biomarker for GA-1.[1][13] The deficiency of GCDH leads to an accumulation of its substrate, glutaryl-CoA. This excess glutaryl-CoA is then esterified with L-carnitine by carnitine acyltransferases to form glutarylcarnitine, which subsequently accumulates in bodily fluids and can be detected in dried blood spots.[1] The measurement of C5-DC from these spots became the primary method for identifying newborns at risk for GA-1, allowing for preemptive treatment before the onset of clinical symptoms.[1][6]

Biochemical Pathway of GA-1

The metabolic defect in GA-1 occurs in the final common degradation pathway for the amino acids L-lysine and L-tryptophan.[1][4] The enzyme Glutaryl-CoA Dehydrogenase (GCDH) is responsible for the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[1] In GA-1, this step is blocked, leading to the accumulation of upstream metabolites.

Caption: Metabolic pathway block in Glutaric Aciduria Type 1 (GA-1).

Quantitative Data Presentation

The concentration of glutarylcarnitine (C5-DC) is the primary quantitative marker used in newborn screening for GA-1. A clear distinction exists between the levels found in unaffected newborns and those with the disorder.

| Analyte | Condition | Typical Concentration Range (µmol/L) in Dried Blood Spots |

| Glutarylcarnitine (C5-DC) | Unaffected Newborn | < 0.17 - 0.35 (Cut-off values vary by screening program)[13][14] |

| GA-1 Positive Newborn | > 0.40 (Often significantly elevated)[13][14] | |

| Free Carnitine (C0) | Unaffected Newborn | > 10.0[14] |

| GA-1 Positive Newborn | Often normal, but can be secondarily deficient |

Note: Cut-off values are determined by individual screening laboratories and may be adjusted based on population data and methodology.

Detailed Experimental Protocol: FIA-MS/MS

The analysis of glutarylcarnitine from dried blood spots is most commonly performed using Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). The method involves extraction, derivatization to improve ionization efficiency, and detection based on the molecule's specific mass-to-charge ratio.

Methodology

-

Sample Preparation (Dried Blood Spot Punching):

-

A small disc (typically 1/8 or 3/16 inch) is punched from the dried blood spot on the Guthrie card and placed into a well of a 96-well microtiter plate.[15] A blank paper disc and quality control spots with known C5-DC concentrations are also punched for quality assurance.

-

-

Extraction:

-

An extraction solution is added to each well. This solution typically consists of a solvent (e.g., methanol (B129727) or acetonitrile/water) containing a mixture of stable isotope-labeled internal standards for various amino acids and acylcarnitines.[15] For C5-DC, a deuterated standard (e.g., d3-glutarylcarnitine) would be used for accurate quantification.

-

The plate is agitated (e.g., shaken on a rocker) for a set period (e.g., 30-45 minutes) to ensure complete elution of the analytes from the paper matrix.[15]

-

-

Derivatization (Butylation):

-

The eluate is transferred to a new plate and the solvent is evaporated under a stream of nitrogen.[15][16]

-

A derivatizing agent, typically 3N butanolic-HCl (prepared by bubbling HCl gas through n-butanol or by carefully adding acetyl chloride to n-butanol), is added to the dried residue.[15][16]

-

The plate is sealed and incubated at an elevated temperature (e.g., 65°C for 20 minutes) to convert the carboxyl groups of the acylcarnitines and amino acids into butyl esters.[15][16] This step enhances their ionization efficiency in the mass spectrometer.

-

The derivatizing agent is then evaporated under nitrogen.

-

-

Reconstitution and Analysis:

-

The dried, derivatized sample is reconstituted in a mobile phase solvent suitable for injection into the mass spectrometer (e.g., 50:50 acetonitrile/water with 0.02% formic acid).[15]

-

The sample is introduced into the heated electrospray ionization (HESI) source of the tandem mass spectrometer via flow injection.[15]

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The mass spectrometer operates in positive ion mode.

-

A precursor ion scan or multiple reaction monitoring (MRM) is used to detect C5-DC. For butylated C5-DC, the instrument is set to select the precursor ion with a mass-to-charge ratio (m/z) of 388.[1]

-

This precursor ion is fragmented in the collision cell, and a specific product ion (e.g., m/z 85, corresponding to the carnitine backbone fragment) is monitored in the second mass analyzer.[1]

-

The concentration of C5-DC in the sample is calculated by comparing the ion intensity ratio of the analyte to its corresponding stable isotope-labeled internal standard.

-

Caption: Newborn screening workflow for glutarylcarnitine (C5-DC) analysis.

Clinical Impact and Ongoing Challenges

The inclusion of GA-1 in expanded newborn screening panels has been highly effective, preventing severe neurological damage in the majority of early-diagnosed patients.[1] However, the system is not without its challenges. One significant issue is the existence of "low excretor" phenotypes, where individuals with GA-1 may have C5-DC levels that are only borderline elevated or even fall within the normal range at the time of screening.[1][3][13] These cases can lead to false-negative results, underscoring the need for continuous refinement of screening algorithms, including the use of acylcarnitine ratios (e.g., C5-DC/C8) and second-tier testing strategies to improve sensitivity and specificity.[1][13][17]

Conclusion

The discovery of glutarylcarnitine and its implementation as the primary biomarker for Glutaric Aciduria Type 1 represents a landmark achievement in preventive medicine. It stands as a prime example of how basic biochemical research, coupled with technological innovation in analytical chemistry, can be translated into a life-saving public health initiative. The journey from the initial concept of metabolic screening to the highly specific and multiplexed analysis of today has saved countless children from the devastating neurological consequences of GA-1. The ongoing work to refine screening protocols demonstrates the scientific community's commitment to maximizing the reach and accuracy of these critical programs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Glutaric Aciduria Type I Missed by Newborn Screening: Report of Four Cases from Three Families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic modulation of cerebral L-lysine metabolism in a mouse model for glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multifactorial modulation of susceptibility to l-lysine in an animal model of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutaric acidemia type I | Newborn Screening [newbornscreening.hrsa.gov]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. Frontiers | Tandem mass spectrometry in screening for inborn errors of metabolism: comprehensive bibliometric analysis [frontiersin.org]

- 10. The use of mass spectrometry to analyze dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How mass spectrometry revolutionized newborn screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How mass spectrometry revolutionized newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. familiasga.com [familiasga.com]

- 14. msacl.org [msacl.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Natural Abundance of Glutarylcarnitine in Human Plasma and Urine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of glutarylcarnitine (B602354) in human plasma and urine. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development who are investigating metabolic pathways, developing diagnostic markers, or studying diseases associated with altered acylcarnitine profiles, such as Glutaric Aciduria Type I (GA-1). This document details quantitative levels in healthy individuals and in the context of GA-1, outlines the experimental protocols for measurement, and illustrates the relevant metabolic and experimental workflows.

Introduction to Glutarylcarnitine

Glutarylcarnitine (C5DC) is a dicarboxylic acylcarnitine that serves as a key biomarker for the inborn error of metabolism known as Glutaric Aciduria Type I (GA-1)[1][2]. This autosomal recessive disorder is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), which is essential for the catabolism of the amino acids lysine, hydroxylysine, and tryptophan[3]. The enzymatic block leads to the accumulation of upstream metabolites, including glutaric acid, 3-hydroxyglutaric acid, and glutaryl-CoA. The latter is then conjugated with carnitine to form glutarylcarnitine, which can be detected at elevated concentrations in the blood and urine of affected individuals[3][4]. The measurement of glutarylcarnitine is a primary tool in newborn screening programs for the early detection of GA-1[2].

Quantitative Data on Glutarylcarnitine Abundance

The concentration of glutarylcarnitine in plasma and urine is a critical parameter for the diagnosis and monitoring of GA-1. The following tables summarize the quantitative data from various studies, presenting the reference ranges for healthy individuals and the levels observed in patients with GA-1.

Table 1: Glutarylcarnitine Concentrations in Human Plasma

| Population | Analyte | Concentration Range (µmol/L) | Analytical Method | Reference |

| Healthy Adults | Glutarylcarnitine | < 0.09 | Tandem Mass Spectrometry (MS/MS) | [5] |

| Healthy Adults | Glutarylcarnitine | 0 - 0.1 | Not Specified | [1] |

| Healthy Newborns | Glutarylcarnitine (C5DC) | < 0.17 (cut-off) | MS/MS | [6] |

| Healthy Newborns | Glutarylcarnitine (C5DC) | < 0.22 (cut-off) | MS/MS | [7] |

| Healthy Newborns | Glutarylcarnitine (C5DC) | < 0.25 (cut-off) | MS/MS | [8] |

| Healthy Newborns | Glutarylcarnitine (C5DC) | < 0.35 (cut-off) | MS/MS | [9] |

| GA-1 Patients (Plasma) | Glutarylcarnitine | 0.02 - 0.08 (in some cases) | MS/MS | [5] |

| GA-1 Mother (DBS) | Glutarylcarnitine (C5DC) | 1.9 | MS/MS | [9] |

Table 2: Glutarylcarnitine Concentrations in Human Urine

| Population | Analyte | Concentration Range (mmol/mol creatinine) | Analytical Method | Reference |

| Healthy Controls | Glutarylcarnitine | < 5.2 | MS/MS | [5][10] |

| Healthy Controls | Glutarylcarnitine | ≤ 2.0 | LC-MS/MS | |

| GA-1 Patients | Glutarylcarnitine | 14 - 522 | MS/MS | [5][10] |

Metabolic Pathway of Glutarylcarnitine Formation

The formation of glutarylcarnitine is intrinsically linked to the catabolism of lysine, hydroxylysine, and tryptophan. In healthy individuals, glutaryl-CoA is further metabolized by glutaryl-CoA dehydrogenase. In GA-1, the deficiency of this enzyme leads to the accumulation of glutaryl-CoA, which is then detoxified by conjugation with carnitine.

Caption: Metabolic pathway of glutarylcarnitine formation in the context of GA-1.

Experimental Protocols for Glutarylcarnitine Quantification

The gold standard for the quantification of glutarylcarnitine in plasma and urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the accurate measurement of low endogenous concentrations and the resolution of isomeric compounds.

Sample Preparation

Plasma/Serum:

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-glutarylcarnitine).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant for derivatization or direct injection.

Urine:

-

Normalization: Thaw and vortex the urine sample. To account for variations in urine concentration, results are typically normalized to creatinine (B1669602). Measure the creatinine concentration using a suitable method (e.g., Jaffe reaction).

-

Dilution: Dilute an aliquot of urine with deionized water to a specific creatinine concentration (e.g., equivalent to 0.25 mg/mL).

-

Internal Standard Addition: Add the internal standard to the diluted urine sample.

Derivatization (Butylation)

To improve chromatographic retention and mass spectrometric sensitivity, acylcarnitines are often derivatized to their butyl esters.

-

Evaporation: Evaporate the sample supernatant to dryness under a stream of nitrogen.

-

Reagent Addition: Add 100 µL of 3N butanolic-HCl.

-

Incubation: Seal the container and incubate at 65°C for 20 minutes.

-

Final Evaporation and Reconstitution: Evaporate the butanolic-HCl to dryness and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.

-

Mobile Phase: A gradient elution with a binary solvent system is typically employed.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion (the butylated glutarylcarnitine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

MRM Transition for Butylated Glutarylcarnitine: m/z 388 -> 115. The precursor ion at m/z 388 corresponds to the [M+H]+ of butylated glutarylcarnitine, and the product ion at m/z 115 is a specific fragment. This specific transition helps to differentiate glutarylcarnitine from its isomer 3-hydroxydecanoylcarnitine (C10-OH).

-

-

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the quantification of glutarylcarnitine in a clinical or research laboratory.

Caption: Experimental workflow for glutarylcarnitine quantification.

Conclusion

The quantification of glutarylcarnitine in plasma and urine is a cornerstone in the diagnosis and management of Glutaric Aciduria Type I. Understanding the natural abundance of this metabolite in both healthy and disease states is crucial for accurate interpretation of clinical results and for advancing research in inborn errors of metabolism. The methodologies outlined in this guide provide a robust framework for the reliable measurement of glutarylcarnitine, supporting both clinical diagnostics and research applications. As analytical techniques continue to evolve, further refinement of these methods will likely improve the sensitivity and specificity of detection, aiding in the early and accurate identification of individuals with GA-1 and other related metabolic disorders.

References

- 1. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bevital.no [bevital.no]

- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. it.restek.com [it.restek.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Separation of acylcarnitines from biological samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Glutarylcarnitine Lithium Salt in Metabolic Disease Research and Diagnostics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutarylcarnitine (B602354), a key biomarker for the inborn error of metabolism Glutaric Aciduria Type I (GA1), plays a critical role in the diagnosis and monitoring of this debilitating disorder. The lithium salt form of glutarylcarnitine has been established as the primary analytical standard for its quantification in biological matrices. This technical guide delves into the significance of the lithium salt form of glutarylcarnitine, providing a comprehensive overview of its physicochemical properties, its crucial role in analytical methodologies, and the underlying metabolic pathways that necessitate its use. This document serves as a vital resource for professionals in biomedical research and drug development, offering detailed experimental protocols and visual representations of key processes to facilitate a deeper understanding of its application and importance.

Introduction: The Significance of Salt Forms in Pharmaceutical and Analytical Sciences

The conversion of an active pharmaceutical ingredient (API) or a key biological molecule into a salt form is a common and critical strategy in drug development and analytical science. This chemical modification can significantly enhance the physicochemical properties of a compound, such as its solubility, stability, dissolution rate, and bioavailability.[1] The choice of the counter-ion is a crucial decision, as it dictates the final properties of the salt form. While the therapeutic benefits of salt forms are widely recognized, their importance in the realm of analytical standards is equally profound. A stable, well-characterized salt form is essential for the development of accurate and reproducible quantitative assays, which are the bedrock of clinical diagnostics and biomedical research.

Glutarylcarnitine is a dicarboxylic acylcarnitine that accumulates in individuals with Glutaric Aciduria Type I (GA1), an autosomal recessive inherited disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH).[2][3] This enzymatic block in the catabolic pathways of lysine (B10760008), hydroxylysine, and tryptophan leads to the buildup of neurotoxic metabolites, including glutaric acid and glutarylcarnitine, resulting in severe neurological damage.[3][4] The accurate measurement of glutarylcarnitine in biological fluids such as blood and urine is therefore paramount for the newborn screening, diagnosis, and therapeutic monitoring of GA1.[5][6] The lithium salt of glutarylcarnitine has emerged as the universally accepted analytical standard for this purpose.

Physicochemical Properties of Glutarylcarnitine Lithium Salt

| Property | Value | Reference(s) |

| Appearance | White to off-white solid | |

| Molecular Formula | C₁₂H₂₀LiNO₆ | [5] |

| Molecular Weight | 281.23 g/mol | [5] |

| Purity (by TLC) | ≥98.0% | |

| Purity (by HPLC) | ≥92.0% | |

| Solubility in Water | ≥ 100 mg/mL | [5] |

| Solubility in DMSO | 1 mg/mL (with ultrasonic and warming to 60°C) | [5] |

| Optical Activity | [α]/D -20±2°, c = 1 in H₂O | |

| Storage Temperature | 2-8°C |

The Role of Glutarylcarnitine in the Pathophysiology of Glutaric Aciduria Type I

In a healthy individual, the amino acids lysine and tryptophan are broken down through a series of enzymatic steps. A key enzyme in this pathway is glutaryl-CoA dehydrogenase (GCDH), which catalyzes the conversion of glutaryl-CoA to crotonyl-CoA. In individuals with GA1, a deficiency in GCDH leads to a metabolic block. This results in the accumulation of glutaryl-CoA, which is subsequently converted to glutaric acid and glutarylcarnitine.[7][8] The accumulation of these metabolites is believed to be a primary driver of the neuropathology observed in GA1, which includes excitotoxic neuronal damage.

While the precise downstream signaling events are still under investigation, evidence suggests that the accumulated metabolites may exert their neurotoxic effects through pathways involving NMDA receptor activation and excitotoxicity.[9] Furthermore, acylcarnitines, as a class of molecules, have been shown to activate proinflammatory signaling pathways, which may also contribute to the pathology of GA1.[10][11]

Experimental Protocols: Quantification of Glutarylcarnitine using its Lithium Salt Standard

The lithium salt of glutarylcarnitine is the cornerstone of reliable quantification of this biomarker in clinical and research settings. The most common analytical technique employed is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) for enhanced specificity.

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound salt and dissolve it in a precise volume of high-purity water or a suitable organic solvent (e.g., methanol). Store the stock solution at -20°C or below.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent. These solutions will be used to create a calibration curve.

Sample Preparation from Biological Matrices (e.g., Dried Blood Spots)

-

Extraction: Punch a small disc from the dried blood spot and place it in a well of a microtiter plate. Add an extraction solution, typically a mixture of an organic solvent (e.g., methanol) containing a known concentration of an isotopically labeled internal standard (e.g., glutarylcarnitine-d3).

-

Derivatization (Optional but common): To improve chromatographic separation and ionization efficiency, the extracted acylcarnitines are often derivatized, for example, by esterification with butanolic HCl.[12]

-

Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: An aliquot of the reconstituted sample is injected into an LC system, typically equipped with a C8 or C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid, is used to separate glutarylcarnitine from other acylcarnitines and matrix components.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Glutarylcarnitine is typically detected in positive ion mode using electrospray ionization (ESI). Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored.

Downstream Signaling Consequences of Acylcarnitine Accumulation

The accumulation of acylcarnitines, including glutarylcarnitine, can have significant downstream cellular consequences. While the specific signaling pathways affected by glutarylcarnitine are an active area of research, studies on other acylcarnitines suggest a potential link to inflammatory processes. Long-chain acylcarnitines have been shown to activate proinflammatory signaling pathways, potentially through pattern recognition receptors (PRRs).[10][11] This can lead to the activation of downstream kinases such as JNK and ERK and the subsequent production of proinflammatory cytokines.

Conclusion and Future Perspectives

The lithium salt of glutarylcarnitine holds a position of paramount significance in the study and diagnosis of Glutaric Aciduria Type I. Its well-defined physicochemical properties and stability have established it as the indispensable analytical standard for the accurate quantification of this critical biomarker. While the therapeutic significance of the lithium counter-ion itself in this context has not been established, the role of the salt form as a whole in enabling reliable diagnostics cannot be overstated. Future research may explore the development and characterization of other salt forms of glutarylcarnitine to determine if any offer advantages in terms of stability, solubility, or analytical performance. However, for the foreseeable future, this compound salt will remain a cornerstone in the laboratory diagnosis and management of GA1, directly impacting patient care and outcomes. Furthermore, a deeper understanding of the downstream signaling pathways affected by glutarylcarnitine accumulation will be crucial for the development of novel therapeutic strategies for this devastating disorder.

References

- 1. JCI - Mechanism of age-dependent susceptibility and novel treatment strategy in glutaric acidemia type I [jci.org]

- 2. What is glutaric aciduria type 1? [medicalnewstoday.com]

- 3. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]

- 4. Mechanism of age-dependent susceptibility and novel treatment strategy in glutaric acidemia type I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 3-Methylglutarylcarnitine: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glutaric aciduria type I and kynurenine pathway metabolites: a modified hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Glutarylcarnitine Lithium and Its Implication in Mitochondrial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutarylcarnitine (B602354), an ester of glutaric acid and carnitine, is a key biomarker in the diagnosis of Glutaric Aciduria Type I (GA-I), an autosomal recessive inborn error of metabolism. GA-I is characterized by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), leading to the accumulation of glutaryl-CoA and its metabolites, including glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine.[1] This accumulation is associated with progressive neurodegeneration and acute encephalopathic crises. Emerging evidence points towards mitochondrial dysfunction as a central pathological mechanism in GA-I, with glutarylcarnitine and its precursors implicated as key toxic agents.

This technical guide provides an in-depth analysis of the involvement of glutarylcarnitine, with a particular focus on its lithium salt, in mitochondrial dysfunction. While direct studies on glutarylcarnitine lithium are scarce, this document synthesizes the current understanding of the individual toxicities of the glutaryl moiety and lithium ions on mitochondrial function, offering a comprehensive overview for researchers and drug development professionals.

The Biochemical Pathway of Glutarylcarnitine Formation

In healthy individuals, the amino acids lysine, hydroxylysine, and tryptophan are metabolized, in part, to glutaryl-CoA. GCDH then catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA. In GA-I, the deficiency of GCDH leads to an accumulation of glutaryl-CoA in the mitochondrial matrix. To mitigate the toxic effects of this accumulation and to regenerate the pool of free Coenzyme A, glutaryl-CoA is conjugated with carnitine by carnitine acyltransferases to form glutarylcarnitine.[2] This glutarylcarnitine is then transported out of the mitochondria and can be excreted in the urine.[3]

Quantitative Data on Mitochondrial Dysfunction

Direct quantitative data on the inhibitory effects of this compound on mitochondrial respiratory chain complexes is limited. However, studies on its metabolic precursors, glutaric acid and 3-hydroxyglutaric acid, as well as on lithium salts, provide valuable insights into its potential toxicity.

Table 1: Effects of Glutaric Acid on Mitochondrial Function

| Parameter | Organism/System | Concentration | Effect | Reference |

| CO₂ Production | Rat Cerebral Cortex | 0.5 - 3.0 mM | ~50% reduction | [4] |

| ATP Levels | Rat Cerebral Cortex | 3.0 mM | ~25% reduction | [4] |

| Complex I + III Activity | Rat Cerebral Cortex | 2.5 - 5.0 mM | ~25% inhibition | [4] |

| Complex II + III Activity | Rat Cerebral Cortex | 5.0 mM | ~25% inhibition | [4] |

Table 2: Effects of Lithium on Mitochondrial Function

| Parameter | Organism/System | Compound | Concentration | Effect | Reference |

| Complex I + III Activity | Human Brain Homogenates | Lithium Chloride | 1 mM | 165% increase | [5] |

| Complex II + III Activity | Human Brain Homogenates | Lithium Chloride | 1 mM | 146% increase | [5] |

| Complex II Activity | Isolated Rat Heart Mitochondria | Lithium Ion | Concentration-dependent | Inhibition | [6] |

| Mitochondrial Swelling | Isolated Rat Heart Mitochondria | Lithium Ion | Concentration-dependent | Induction | [6] |

| Mitochondrial Membrane Potential | SH-SY5Y cells | Lithium Chloride | 1.2 mM (6 days) | Increased | [7] |

| ATP Production | Isolated Rat Brain Mitochondria | Lithium | < 0.5 mM | Dose-dependent inhibition |

Table 3: Concentrations of Glutarylcarnitine in GA-I Patients

| Fluid/Tissue | Condition | Concentration | Reference |

| Dried Blood Spot | Newborn Screening | 1.15 µmol/L (median) | |

| Dried Blood Spot | After Dietary Treatment | 0.52 µmol/L (mean) | [8] |

| Urine | GA-I Patients | 14–522 mmol/mol creatinine | [3] |

| Serum | GA-I Patient | 1 mmol/L | [9] |

Mechanisms of Mitochondrial Dysfunction

The mitochondrial toxicity of this compound can be conceptualized as a dual assault arising from both the glutaryl moiety and the lithium cation.

Inhibition of the Electron Transport Chain (ETC)

The primary mechanism of mitochondrial dysfunction associated with the accumulation of glutaryl-CoA and its derivatives is the inhibition of the electron transport chain, leading to impaired ATP synthesis.

-

Glutaryl-CoA and Glutaric Acid: Studies have shown that glutaric acid inhibits the activity of Complex I and the combined activity of Complexes II and III in the brain, leading to a significant reduction in ATP production.[4] Glutaryl-CoA has been found to be an inhibitor of the alpha-ketoglutarate (B1197944) dehydrogenase complex, a crucial enzyme in the Krebs cycle that provides NADH for the ETC.[1]

-

Lithium: The effect of lithium on the ETC is complex and appears to be dose-dependent. At therapeutic concentrations (around 1 mM), lithium has been shown to increase the activity of respiratory chain complexes I and III in human brain tissue.[5] However, at higher concentrations, lithium can inhibit Complex II and induce mitochondrial swelling, indicative of mitochondrial distress.[6]

Induction of Mitochondrial Permeability Transition (MPT)

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and release of pro-apoptotic factors.

-

Glutaric Acid and 3-Hydroxyglutaric Acid: These dicarboxylic acids have been shown to induce mitochondrial depolarization, a key event preceding mPTP opening.[6] This effect is thought to be mediated by an increase in oxidative stress.

-

Lithium: At high concentrations, lithium can induce mitochondrial swelling, a hallmark of mPTP opening.[6] Conversely, at therapeutic concentrations, lithium has been shown to desensitize mitochondria to calcium-induced mPTP and reduce the release of cytochrome c.[10]

Generation of Reactive Oxygen Species (ROS)

Mitochondria are a major source of cellular ROS. Disruption of the ETC can lead to an overproduction of ROS, causing oxidative damage to mitochondrial components and other cellular structures.

-

Glutaric Acid and 3-Hydroxyglutaric Acid: The inhibition of the ETC by these metabolites can lead to electron leakage and the formation of superoxide (B77818) radicals.

-

Lithium: High concentrations of lithium have been associated with increased ROS formation in isolated mitochondria.[6]

References

- 1. Diagnosis and management of glutaric aciduria type I--revised recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Methylglutarylcarnitine: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutaric acidemia type II: gene structure and mutations of the electron transfer flavoprotein:ubiquinone oxidoreductase (ETF:QO) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of energy production in vitro by glutaric acid in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lithium-induced enhancement of mitochondrial oxidative phosphorylation in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity of lithium on isolated heart mitochondria and cardiomyocyte: A justification for its cardiotoxic adverse effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. familiasga.com [familiasga.com]

- 9. Glutaric acidemia type 2 - Wikipedia [en.wikipedia.org]

- 10. Lithium desensitizes brain mitochondria to calcium, antagonizes permeability transition, and diminishes cytochrome C release - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on the Therapeutic Potential of Lithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

For over half a century, lithium has been a cornerstone in the treatment of bipolar disorder, valued for its mood-stabilizing properties.[1][2] However, a growing body of preclinical and clinical research is illuminating its potential beyond psychiatric applications, particularly in the realm of neuroprotection. Evidence suggests that lithium may offer therapeutic benefits for neurodegenerative conditions like Alzheimer's disease.[3][4] This technical guide provides an in-depth exploration of the core molecular mechanisms of lithium, presents quantitative data from key studies, details experimental protocols for its investigation, and visualizes the complex signaling pathways it modulates. The aim is to equip researchers and drug development professionals with a comprehensive resource to facilitate further exploration into the multifaceted therapeutic potential of lithium.

Core Molecular Mechanisms of Lithium

While the full scope of lithium's mechanism of action is still under investigation, two primary molecular targets have been extensively characterized: Glycogen (B147801) Synthase Kinase-3 beta (GSK-3β) and Inositol (B14025) Monophosphatase (IMPase).[2][5][6]

Inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β)

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[7] Lithium inhibits GSK-3β through two known mechanisms:

-

Direct Inhibition: Lithium can act as a competitive inhibitor of magnesium ions (Mg2+), which are essential cofactors for GSK-3β's kinase activity.[5][8]

-

Indirect Inhibition: Lithium can also increase the inhibitory phosphorylation of GSK-3β at the Serine-9 residue.[8][9] This is thought to occur through the activation of upstream signaling pathways like the PI3K/Akt pathway.[9][10]

The inhibition of GSK-3β by lithium has far-reaching consequences, most notably its impact on the Wnt/β-catenin signaling pathway, which is crucial for neuronal development and plasticity. By inhibiting GSK-3β, lithium prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to regulate gene expression.[2]

The Inositol Depletion Hypothesis

Another well-established mechanism is the "inositol depletion theory."[5] Lithium directly inhibits inositol monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase (IPPase), enzymes critical for the recycling of inositol.[5][11][12] This inhibition leads to a reduction in cellular levels of myo-inositol, a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[11][13] PIP2 is a key component of the phosphoinositide signaling pathway, which is activated by numerous neurotransmitter receptors. By depleting inositol, lithium dampens the signaling of hyperactive neurons, which is believed to contribute to its mood-stabilizing effects.[12] Furthermore, this mechanism has been linked to the induction of autophagy, a cellular process for clearing damaged proteins, suggesting a role in its neuroprotective effects.[13][14]

Quantitative Data

Preclinical Inhibitory Constants

The following table summarizes key in vitro inhibitory data for lithium against its primary targets.

| Target Enzyme | Inhibitor | IC50 / Ki | Experimental Context |

| Glycogen Synthase Kinase-3β (GSK-3β) | Lithium (6Li) | IC50: 6.883 mM | Direct inhibition assay with recombinant GSK-3β.[15] |

| Glycogen Synthase Kinase-3β (GSK-3β) | Lithium (7Li) | IC50: 6.342 mM | Direct inhibition assay with recombinant GSK-3β.[15] |

| Glycogen Synthase Kinase-3β (GSK-3β) | Lithium | IC50: ~2 mM | In vitro kinase assay.[9] |

| Inositol Monophosphatase (IMPase) | Lithium | Ki: ~0.8 mM | Uncompetitive inhibition. |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency. The IC50 for lithium against GSK-3β can be influenced by the concentration of Mg2+ in the assay.[15]

Clinical Pharmacokinetics & Efficacy in Bipolar Disorder

| Parameter | Value | Notes |

| Therapeutic Serum Concentration (Bipolar Disorder) | 0.5 - 1.2 mEq/L | Concentrations used in the treatment of bipolar disorder.[16] |

| Modal Dose in Maintenance Therapy | 600 mg/day | From a 6-month study of adjunctive lithium therapy.[17] |

| Relapse Prevention (vs. Valproate) | 41% (Lithium) vs. 31% (Valproate) | Results from the BALANCE study, showing a modest but statistically significant difference.[18] |

| Relapse Prevention (vs. Placebo) | OR = 0.42 | Meta-analysis of 3 randomized controlled trials.[19] |

Signaling Pathway and Workflow Visualizations

Lithium's Effect on the Wnt/β-catenin Signaling Pathway

Caption: Lithium inhibits GSK-3β, preventing β-catenin degradation and promoting gene transcription.

The Inositol Depletion Pathway

Caption: Lithium inhibits IMPase, leading to the depletion of free inositol and dampening PI signaling.

General Experimental Workflow for Lithium Studies

Caption: A typical workflow for investigating the therapeutic potential of lithium and its analogs.

Experimental Protocols

Protocol: In Vitro GSK-3β Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kits and common laboratory practices for measuring GSK-3β kinase activity.[7][20]

Objective: To quantify the kinase activity of recombinant GSK-3β and assess the inhibitory potential of lithium.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide

-

5x Kinase Assay Buffer

-

ATP solution (e.g., 500 µM)

-

Dithiothreitol (DTT)

-

Lithium Chloride (LiCl) solution (for inhibitor testing)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. Add DTT to a final concentration of 2 mM.[7]

-

Prepare a master mix containing 1x Kinase Assay Buffer, the GSK-3β substrate peptide, and water.[7]

-

Dilute the recombinant GSK-3β enzyme to the desired working concentration (e.g., 0.6 ng/µL) using 1x Kinase Assay Buffer.[7]

-

Prepare serial dilutions of LiCl for determining the IC50. A suitable vehicle control (e.g., water) must be included.

-

-

Assay Setup (per well):

-

Add 20 µL of the master mix to each well.[7]

-

Add 5 µL of the test inhibitor (LiCl dilutions) or vehicle control to the appropriate wells.[7]

-

To initiate the reaction, add 20 µL of the diluted GSK-3β enzyme to all wells except the "No Enzyme Control".[7]

-

Add 5 µL of ATP solution to all wells except the "Blank" wells. Add 5 µL of distilled water to the "Blank" wells.[7]

-

-

Incubation:

-

Signal Detection (using ADP-Glo™ as an example):

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[20]

-

Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[20]

-

Read the luminescence using a plate reader.[7]

-

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percent inhibition for each LiCl concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the LiCl concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

-

Protocol: Measurement of Intracellular myo-Inositol (Fluorometric)

This protocol is based on commercially available kits for the fluorometric determination of myo-inositol.[22]

Objective: To quantify the concentration of myo-inositol in cell lysates following treatment with lithium.

Materials:

-

myo-Inositol Assay Kit (Fluorometric), containing Assay Buffer, Enzyme Mix, Developer, and Probe.

-

myo-Inositol Standard

-

Cultured cells (e.g., neuronal cell line)

-

Lithium Chloride (LiCl)

-

Phosphate-Buffered Saline (PBS)

-

10 kDa Molecular Weight Cut-Off (MWCO) spin columns

-

White, opaque 96-well microplates

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere.

-

Treat cells with various concentrations of LiCl or a vehicle control for a predetermined time period (e.g., 24-48 hours).

-

-

Sample Preparation:

-

Harvest the cells (e.g., 1x10^6 cells per sample) and wash with ice-cold PBS.

-

Homogenize the cell pellet in 100 µL of ice-cold Inositol Assay Buffer.[22]

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[22]

-

Transfer the supernatant to a new tube. For samples with high glucose, a clean-up step may be required as per the kit instructions.[22]

-

Deproteinize the sample by filtering through a 10 kDa MWCO spin column. Collect the filtrate.[22]

-

-

Standard Curve Preparation:

-

Prepare a standard curve of myo-inositol (e.g., 0 to 500 pmol/well) by making serial dilutions of the Inositol Standard in Assay Buffer as per the kit's instructions.[22]

-

-

Assay Procedure:

-

Add 2-20 µL of the deproteinized cell lysate filtrate to duplicate wells of a 96-well white plate. Adjust the volume in each well to 50 µL with Assay Buffer.[22]

-

Prepare a Reaction Mix containing Assay Buffer, Inositol Enzyme Mix, Inositol Developer, and the Probe according to the kit's protocol.[22]

-

Add 50 µL of the Reaction Mix to each well containing the standards and samples.

-

Mix well and incubate at 37°C for 30 minutes, protected from light.[22]

-

-

Measurement:

-

Record the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[22]

-

-

Data Analysis:

-

Subtract the 0 standard reading from all standard readings and plot the standard curve.

-

If a sample background control is used, subtract this reading from the sample reading.

-

Apply the corrected sample fluorescence values to the standard curve to determine the amount of myo-inositol in each sample.

-

Normalize the results to the initial cell number or protein concentration of the lysate.

-

Conclusion and Future Directions